molecular formula C10H12ClN3 B13992047 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine CAS No. 570416-23-8

2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine

Katalognummer: B13992047
CAS-Nummer: 570416-23-8
Molekulargewicht: 209.67 g/mol
InChI-Schlüssel: OMDQYTKUQCVVMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-b]pyridazine core with a chlorine atom at the 2-position and a 2-methylpropyl group at the 6-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridazine with 2-methylpropylamine in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
  • 6-Chloroimidazo[1,2-b]pyridazine hydrochloride
  • 2-Chloromethylimidazo[1,2-a]pyridine hydrochloride

Comparison: 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications .

Eigenschaften

CAS-Nummer

570416-23-8

Molekularformel

C10H12ClN3

Molekulargewicht

209.67 g/mol

IUPAC-Name

2-chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C10H12ClN3/c1-7(2)5-8-3-4-10-12-9(11)6-14(10)13-8/h3-4,6-7H,5H2,1-2H3

InChI-Schlüssel

OMDQYTKUQCVVMA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=NN2C=C(N=C2C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.